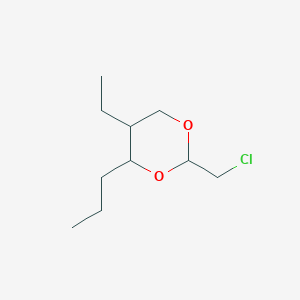
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms This specific compound is notable for its unique structure, which includes a chloromethyl group, an ethyl group, and a propyl group attached to the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-4-propyl-1,3-dioxane with chloromethylating agents such as chloromethyl methyl ether in the presence of a catalyst like zinc chloride. The reaction is carried out under acidic conditions to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and alcohols.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and oxidation-reduction reactions, which can alter the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-5-ethyl-4-propyl-1,3-dioxane can be compared with other similar compounds, such as:
2-(Chloromethyl)-1,3-dioxane: Lacks the ethyl and propyl groups, resulting in different reactivity and applications.
5-Ethyl-4-propyl-1,3-dioxane:
2-(Chloromethyl)-5-methyl-1,3-dioxane: Contains a methyl group instead of an ethyl group, leading to variations in its chemical properties.
Propriétés
Numéro CAS |
6282-95-7 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-9-8(4-2)7-12-10(6-11)13-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
OQXUFCOWGBRGRD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(COC(O1)CCl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


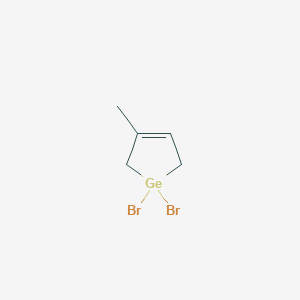

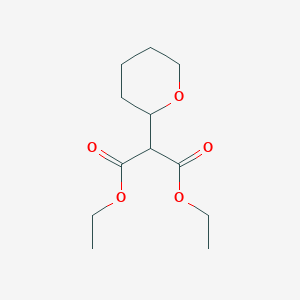
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
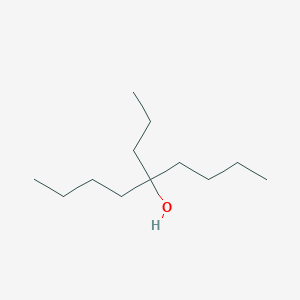
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
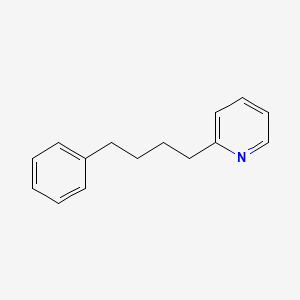
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
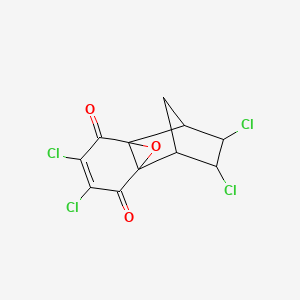
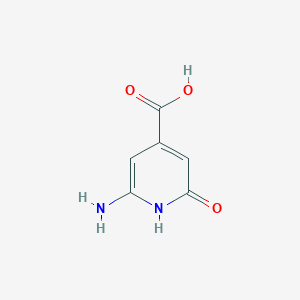
![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
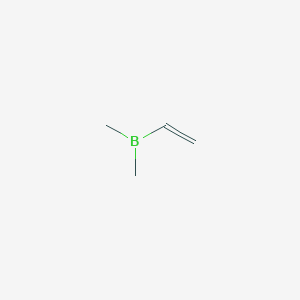
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
